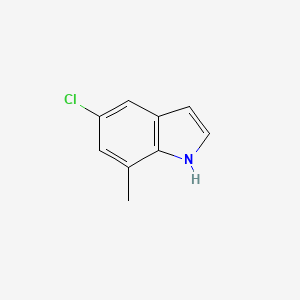5-Chloro-7-methyl-1H-indole
CAS No.: 15936-77-3
Cat. No.: VC3268983
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15936-77-3 |
|---|---|
| Molecular Formula | C9H8ClN |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | 5-chloro-7-methyl-1H-indole |
| Standard InChI | InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 |
| Standard InChI Key | IVONMMGAULBXMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1NC=C2)Cl |
| Canonical SMILES | CC1=CC(=CC2=C1NC=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Chloro-7-methyl-1H-indole possesses the following structural characteristics:
-
Molecular formula: C₉H₈ClN
-
Core indole structure with:
-
A chlorine substituent at the 5-position
-
A methyl group at the 7-position
-
A hydrogen atom at the nitrogen (position 1, hence "1H" in the name)
-
The related compound 5-Chloro-7-methyl-1H-indole-3-carbaldehyde shares this core structure but includes an additional carbaldehyde group at position 3 .
Physicochemical Properties
Based on data from related compounds, 5-Chloro-7-methyl-1H-indole is expected to exhibit the following properties:
These properties are estimated based on the structural features of 5-Chloro-7-methyl-1H-indole and data from similar compounds.
Chemical Reactivity
Effect of Substituents on Reactivity
The reactivity of 5-Chloro-7-methyl-1H-indole is significantly influenced by its substituents:
-
Chlorine at position 5:
-
Functions as an electron-withdrawing group through inductive and resonance effects
-
Decreases electron density in the aromatic system
-
Deactivates the ring toward electrophilic substitution
-
Provides a site for potential nucleophilic substitution or metal-catalyzed coupling reactions
-
-
Methyl group at position 7:
-
Acts as an electron-donating group through inductive and hyperconjugation effects
-
Increases electron density in the aromatic system
-
Activates the ring toward electrophilic substitution
-
Can undergo oxidation reactions under appropriate conditions
-
The combination of these electronic effects creates a unique reactivity profile that differs from unsubstituted indole.
Typical Reaction Pathways
5-Chloro-7-methyl-1H-indole is expected to participate in several reaction types:
-
Electrophilic Aromatic Substitution:
-
Occurs preferentially at position 3 (most nucleophilic site in indoles)
-
Examples include nitration, halogenation, and Friedel-Crafts reactions
-
The reaction rate is modulated by the opposing electronic effects of the chloro and methyl groups
-
-
N-H Reactivity:
-
The N-H group (position 1) can be deprotonated with strong bases
-
The resulting anion can participate in alkylation or acylation reactions
-
This reactivity is similar to related compounds like 5-Chloro-7-methyl-1H-indole-2-carboxylic acid
-
-
Functionalization reactions:
-
Metalation (particularly at position 2) followed by electrophilic quenching
-
Cross-coupling reactions using the chlorine substituent
-
Oxidation of the methyl group to form aldehydes or carboxylic acids
-
Research Applications
As a Chemical Building Block
5-Chloro-7-methyl-1H-indole serves as a valuable intermediate in organic synthesis:
-
Scaffold for Medicinal Chemistry:
-
The indole core provides a privileged structure for drug development
-
The chloro and methyl substituents offer handles for further functionalization
-
Can be elaborated to create libraries of compounds for biological screening
-
-
Synthesis of Complex Molecules:
-
Can serve as a building block for natural product synthesis
-
The reactive positions (particularly C-2 and C-3) allow for diverse transformations
-
The halogen substituent enables cross-coupling chemistry
-
Analytical and Spectroscopic Properties
Understanding the spectroscopic properties of 5-Chloro-7-methyl-1H-indole is important for analytical purposes:
-
NMR Spectroscopy:
-
The 1H NMR spectrum would show characteristic signals for:
-
The N-H proton (typically a broad singlet at δ 8-10 ppm)
-
Aromatic protons at positions 2, 4, and 6
-
Methyl protons (singlet at approximately δ 2.5 ppm)
-
-
13C NMR would reveal the distinct carbon environments in the molecule
-
-
Mass Spectrometry:
-
Molecular ion peak would appear at m/z 165/167 with characteristic chlorine isotope pattern
-
Fragmentation pattern would include loss of chlorine and methyl groups
-
-
IR Spectroscopy:
-
Characteristic N-H stretching band (3400-3500 cm-1)
-
C=C and C=N stretching vibrations of the aromatic system (1400-1600 cm-1)
-
C-Cl stretching vibration (600-800 cm-1)
-
Comparison with Related Indole Derivatives
Structural Analogs
5-Chloro-7-methyl-1H-indole can be compared with several structurally related compounds:
-
5-Chloro-7-methyl-1H-indole-3-carbaldehyde:
-
5-chloro-7-methyl-1H-indole-2-carboxylic acid:
-
Contains a carboxylic acid group at position 2
-
Molecular weight of 209.63 g/mol
-
More acidic due to the carboxylic acid group
-
Different solubility profile and hydrogen-bonding capabilities
-
-
Unsubstituted Indole:
-
Lacks the chloro and methyl substituents
-
Lower molecular weight and lipophilicity
-
Different electronic distribution and reactivity patterns
-
More susceptible to oxidation and polymerization
-
Electronic and Steric Effects
The unique combination of substituents in 5-Chloro-7-methyl-1H-indole creates specific electronic and steric properties:
This substitution pattern differs significantly from other halogenated indoles (e.g., 4-chloroindole, 6-chloroindole) and methylated indoles (e.g., 2-methylindole, 5-methylindole), potentially leading to distinct chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume